

N-Isopropylhydroxylamine: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-isopropylhydroxylamine**

Cat. No.: **B1201803**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylhydroxylamine (IPHA), an organic compound with the chemical formula C_3H_9NO , is a versatile and reactive molecule with significant applications across various scientific and industrial sectors.^[1] It is primarily recognized for its role as a potent polymerization inhibitor and short-stopping agent in free-radical polymerization processes, where it effectively scavenges free radicals to control reaction kinetics and ensure product stability.^{[1][2]} Its utility also extends to organic synthesis as a reducing agent and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.^[3] This technical guide provides an in-depth overview of the chemical properties and structural features of **N-isopropylhydroxylamine**, along with insights into its synthesis and mechanism of action.

Chemical and Physical Properties

N-Isopropylhydroxylamine is typically a colorless to pale yellow liquid with a mild amine-like odor.^[4] It is miscible with water and many organic solvents, a property that enhances its versatility in a wide range of chemical reactions and formulations.^[1] A summary of its key quantitative properties is presented in the table below.

Property	Value
Molecular Formula	C ₃ H ₉ NO
Molecular Weight	75.11 g/mol [1]
CAS Number	5080-22-8 [1]
Melting Point	159-160 °C (decomposes) [5]
Boiling Point	104.9 ± 23.0 °C (Predicted)
Density	0.9 ± 0.1 g/cm ³
Flash Point	44.5 ± 13.2 °C
Vapor Pressure	16.5 ± 0.4 mmHg at 25°C
Water Solubility	Soluble

Chemical Structure

The structure of **N-isopropylhydroxylamine** features a hydroxylamine functional group (-NHOH) attached to an isopropyl group (-CH(CH₃)₂). This arrangement of atoms is crucial to its chemical reactivity, particularly its ability to act as a reducing agent and radical scavenger.

- IUPAC Name: N-(propan-2-yl)hydroxylamine[\[6\]](#)
- SMILES: CC(C)NO[\[6\]](#)
- InChI: InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3[\[6\]](#)
- InChIKey: ODHYIQBTIWVRZ-UHFFFAOYSA-N[\[6\]](#)

Spectroscopic data provides further insight into its molecular structure. While detailed spectral assignments are not extensively published, the presence of **N-isopropylhydroxylamine** can be confirmed by techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ¹⁵N NMR.[\[7\]](#)

Experimental Protocols

General Synthesis of N-Isopropylhydroxylamine

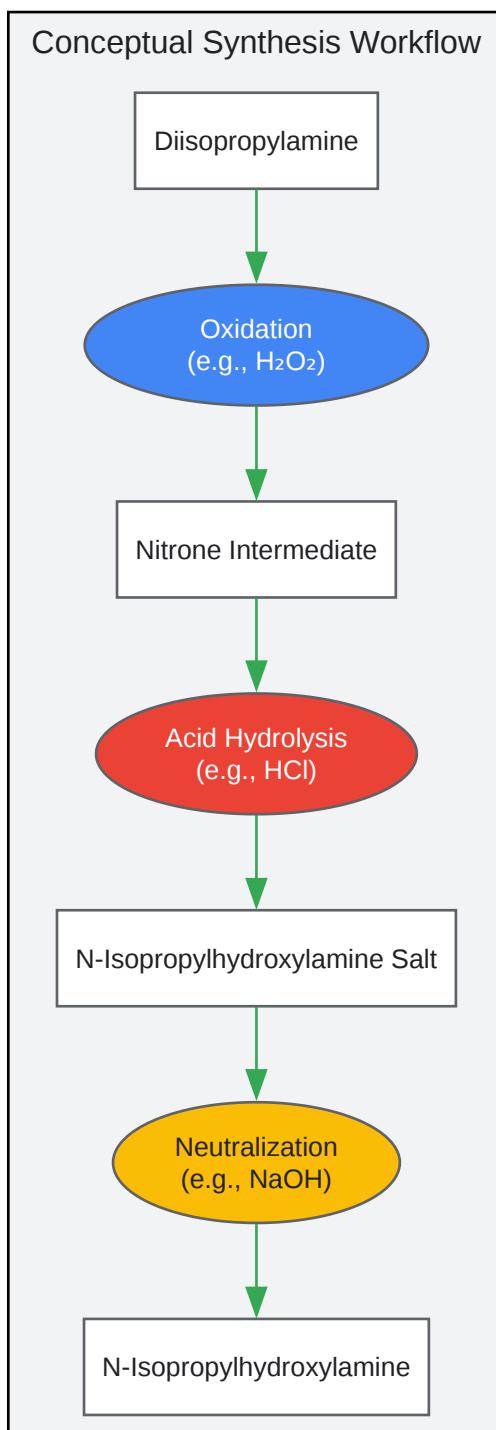
Several methods for the synthesis of **N-isopropylhydroxylamine** have been reported, primarily in patent literature. A common approach involves the oxidation of a secondary amine followed by acid hydrolysis and neutralization.

Method 1: From Diisopropylamine

This process can be summarized in the following conceptual steps:

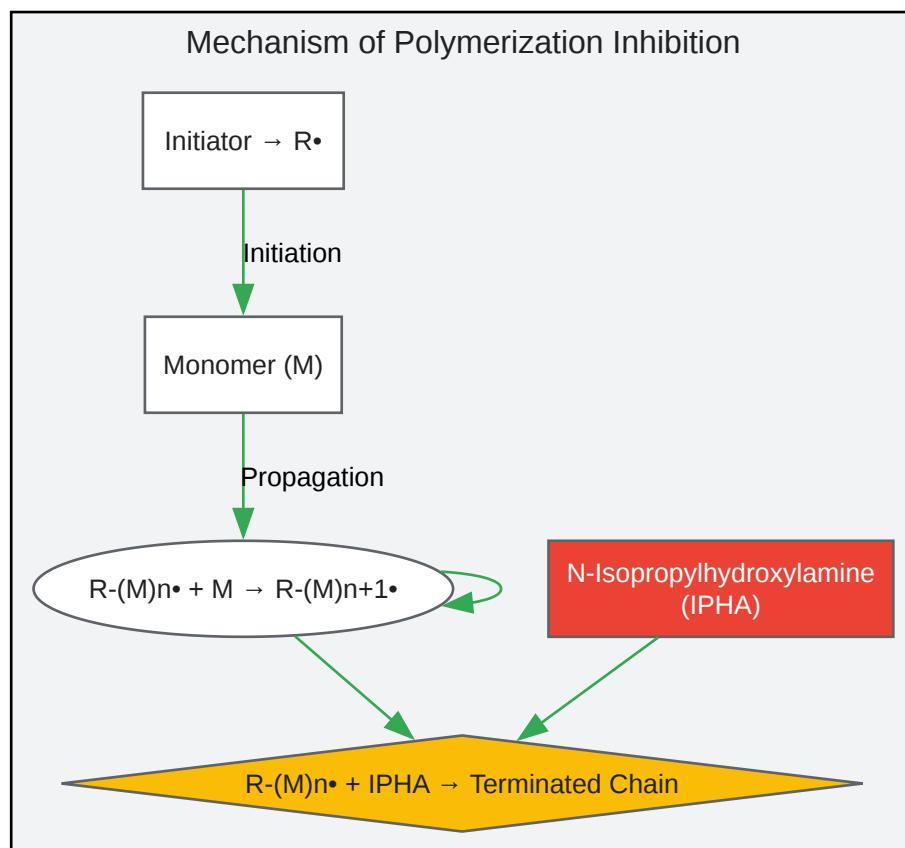
- Oxidation: Diisopropylamine is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. This step typically forms a nitrone intermediate.
- Acid Hydrolysis: The reaction mixture is then treated with an acid (e.g., hydrochloric acid) to hydrolyze the intermediate, forming the corresponding isopropylhydroxylamine salt.
- Neutralization: The salt is subsequently neutralized with a base to yield the free **N-isopropylhydroxylamine**.

Note: This is a generalized procedure based on patent descriptions. Specific reaction conditions, such as temperature, pressure, and reaction times, are proprietary and would require optimization for laboratory-scale synthesis.


Application as a Polymerization Inhibitor

In a typical free-radical polymerization, **N-isopropylhydroxylamine** is added to the reaction mixture to terminate the polymerization at a desired monomer conversion level.

- Initiation: A free-radical initiator is introduced to a monomer to begin the polymerization process.
- Propagation: The polymer chain grows as monomer units are successively added.
- Termination (Short-Stopping): **N-isopropylhydroxylamine** is added to the polymerizing system. It reacts with and deactivates the growing polymer radicals, thus terminating the chain growth. The typical dosage is in the range of parts per hundred of monomer (phm), on an active basis.^[8]


Mandatory Visualizations

The following diagrams illustrate key concepts related to **N-isopropylhydroxylamine**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **N-isopropylhydroxylamine**.

[Click to download full resolution via product page](#)

Caption: Role of IPHA in terminating free-radical polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ISOPROPYLHYDROXYLAMINE (IPHA) - Ataman Kimya [atamanchemicals.com]
- 2. nbino.com [nbino.com]
- 3. N-ISOPROPYL HYDROXYLAMINE (IPHA) - Ataman Kimya [atamanchemicals.com]

- 4. chemrxiv.org [chemrxiv.org]
- 5. zhishangchemical.com [zhishangchemical.com]
- 6. Isopropylhydroxylamine | C3H9NO | CID 78763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 276260050 [thermofisher.com]
- 8. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N-Isopropylhydroxylamine: A Technical Guide to its Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201803#n-isopropylhydroxylamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com